5-(Cyanomethyl)-2-pyridinecarboxylic acid
Overview
Description
5-(Cyanomethyl)-2-pyridinecarboxylic acid is an organic compound with the molecular formula C₈H₆N₂O₂ It is a derivative of pyridine, characterized by the presence of a cyanomethyl group at the 5-position and a carboxylic acid group at the 2-position
Scientific Research Applications
5-(Cyanomethyl)-2-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that cyanomethyl derivatives have shown significant activity in various carcinoma cells . They are often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Cyanomethyl derivatives are known to interact robustly with tubulin, a protein crucial to microtubule structure and function, and a common target for cancer therapies . The interaction with tubulin suggests enhanced stability due to diverse amino acid interactions .
Biochemical Pathways
It’s worth noting that cyanomethyl derivatives are often involved in the suzuki–miyaura (sm) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Computational assays of similar cyanomethyl derivatives have predicted favorable adme properties .
Result of Action
Cyanomethyl derivatives have shown significant antiproliferative activity in various carcinoma cells .
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) coupling reaction, in which cyanomethyl derivatives are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-2-pyridinecarboxylic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions yields cyanoacetamide derivatives . Another method includes the radical cyanomethylation, which uses cyanating reagents to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Cyanomethyl)-2-pyridinecarboxylic acid include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyanomethyl group and a carboxylic acid group on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-(cyanomethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-3-6-1-2-7(8(11)12)10-5-6/h1-2,5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFXAOWIVZWNIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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